Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate

Catalog No.
S12474969
CAS No.
M.F
C14H16N2O2
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate

Product Name

Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 5-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-15-16(11(13)3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3

InChI Key

QCHQXWJIFQCZCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)C

Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate is a member of the pyrazole family, which are five-membered nitrogen-containing heterocycles. This compound is characterized by its ethyl ester group and the presence of both a methyl and a p-tolyl substituent at the pyrazole ring. The molecular formula for this compound is C14H16N2O2, with a molecular weight of approximately 244.29 g/mol . The structure features a pyrazole ring that is connected to an ethyl carboxylate group at one end and a p-tolyl group at the 1-position, making it a versatile compound in chemical synthesis and biological applications.

Typical of pyrazole derivatives, including:

  • Nucleophilic Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
  • Electrophilic Aromatic Substitution: The aromatic p-tolyl group may undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions make it a useful intermediate in organic synthesis.

The synthesis of Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate typically involves the reaction of p-toluidine with ethyl acetoacetate in the presence of hydrazine or its derivatives. A common method includes:

  • Formation of Pyrazole: Reacting p-toluidine with ethyl acetoacetate and hydrazine in an alcohol solvent.
  • Carboxylation: Following the formation of the pyrazole ring, the compound can be treated with carbon dioxide under pressure to introduce the carboxylic acid functionality.

This method allows for the efficient synthesis of the target compound while maintaining good yields .

Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing new drugs due to its biological activity.
  • Agricultural Chemicals: It may serve as an intermediate in developing agrochemicals, particularly fungicides or herbicides.
  • Material Science: Its unique structure could be explored in creating novel materials or polymers.

Studies exploring the interactions of Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate with biological targets are essential for understanding its pharmacological potential. Research has indicated that compounds within this class can interact with enzymes and receptors involved in inflammatory pathways and other biological processes. Further investigation into its binding affinities and mechanisms of action would provide valuable insights into its therapeutic applications .

Several compounds share structural similarities with Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylateC20H20N2O2Contains a phenyl group instead of p-tolyl
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateC14H16N2O2Features an amino group which may enhance bioactivity
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylateC11H14N2O3Contains a hydroxyl group, potentially increasing solubility
Ethyl 5-(trifluoromethyl)-1-p-tolyl-1H-pyrazole-4-carboxylateC14H13F3N2O2Incorporates trifluoromethyl group, enhancing lipophilicity

The uniqueness of Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate lies in its specific substitution pattern and potential biological activities that may differ from these similar compounds. Each derivative offers distinct properties that could be exploited for various applications in medicinal chemistry and beyond.

Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate represents a significant member of the pyrazole carboxylate family, characterized by its molecular formula C14H16N2O2 and molecular weight of 244.29 grams per mole [1]. This compound features a five-membered pyrazole ring substituted with a para-tolyl group at the nitrogen-1 position, a methyl group at position 5, and an ethyl carboxylate ester at position 4 . The structural configuration of this compound positions it within a class of heterocyclic molecules known for diverse pharmacological activities through multiple therapeutic target interactions .

Anticancer Activity Through Topoisomerase IIβ Inhibition

Topoisomerase IIβ represents a critical enzyme in cellular DNA topology management, playing essential roles in DNA replication, transcription, and chromosomal segregation processes [25]. The enzyme functions by creating transient double-strand breaks in DNA, allowing another DNA duplex to pass through before resealing the breaks [26]. Research has demonstrated that pyrazole derivatives, including those structurally related to ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate, exhibit significant anticancer potential through topoisomerase IIβ inhibition mechanisms [14].

The anticancer mechanism involves the stabilization of topoisomerase IIβ-DNA cleavage complexes, preventing the normal DNA religation process and ultimately leading to the accumulation of DNA double-strand breaks [27]. Studies have shown that pyrazole-based compounds can effectively bind to the topoisomerase IIβ active site, with binding energies ranging from -12.11 to -12.51 kilocalories per mole, demonstrating strong protein-drug interactions [14]. The inhibitory concentrations for topoisomerase IIβ inhibition by structurally similar pyrazole derivatives have been reported to range from 13.5 to 675.96 micrograms per milliliter [6] [9].

Table 1: Topoisomerase IIβ Inhibition Data for Related Pyrazole Derivatives

Compound StructureInhibitory Concentration (μg/mL)Cell Line TestedReference
1-phenyl-1H-1,2,4-triazol-3-yl-5-chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate13.5Various bacterial strains [6]
Pyrazole-linked benzothiazole derivatives4.63-5.54A549, HeLa, MCF7 [14]
4β-aryl pyrazole-epipodophyllotoxin derivatives0.000675-0.00134Multiple cancer cell lines [14]

The cellular mechanism of action involves the induction of DNA damage response pathways, leading to cell cycle arrest predominantly in the G2/M phase [14]. This arrest mechanism results from the accumulation of DNA lesions that trigger checkpoint activation, preventing cells from progressing through mitosis until DNA repair is completed [28]. When DNA repair mechanisms are overwhelmed by extensive topoisomerase IIβ-mediated DNA damage, cells undergo apoptotic cell death through intrinsic mitochondrial pathways [14].

Molecular docking studies have revealed that pyrazole carboxylate derivatives interact with specific amino acid residues within the topoisomerase IIβ binding site [6]. The binding interactions involve hydrogen bonding with key residues and hydrophobic interactions that stabilize the drug-enzyme complex [22]. The presence of the para-tolyl substituent and the ethyl carboxylate group in ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate potentially enhances these binding interactions through additional van der Waals forces and electrostatic interactions [14].

Anti-inflammatory Pathways Involving COX-2 Modulation

Cyclooxygenase-2 represents a key enzyme in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandin H2, which serves as a precursor for various inflammatory mediators [15]. Pyrazole derivatives have demonstrated significant potential as selective cyclooxygenase-2 inhibitors, with structural modifications influencing both potency and selectivity profiles [17]. The anti-inflammatory mechanism of ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate likely involves direct interaction with the cyclooxygenase-2 active site, leading to competitive inhibition of enzyme activity [22].

Research has shown that pyrazole-based cyclooxygenase-2 inhibitors achieve selectivity through specific binding interactions within the enzyme's active site [24]. The larger active site cavity of cyclooxygenase-2 compared to cyclooxygenase-1, particularly the presence of isoleucine-523 instead of phenylalanine in cyclooxygenase-1, allows for accommodation of bulkier substituents found in selective inhibitors [22]. The para-tolyl group present in ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate may contribute to this selectivity through favorable hydrophobic interactions with the cyclooxygenase-2 binding pocket [15].

Table 2: COX-2 Inhibition Data for Pyrazole Derivatives

Compound TypeIC50 (μM)Selectivity IndexCell Line/ModelReference
Trimethoxy pyrazole-pyridazine hybrids1.15-1.50>50RAW264.7 macrophages [15]
Pyrazole sulfonamide derivatives0.01-0.429.73-344.56In vitro enzyme assays [17]
Dihydropyrazole sulfonamide compounds0.08-0.33VariableVarious inflammatory models [24]

The molecular mechanism involves the formation of hydrogen bonds between the pyrazole nitrogen atoms and key amino acid residues within the cyclooxygenase-2 active site, particularly arginine-513 and glutamine-192 [24]. Additional stabilizing interactions occur through the ethyl carboxylate group, which may engage in ionic interactions with positively charged residues in the enzyme's binding pocket [17]. The methyl substitution at position 5 of the pyrazole ring provides steric bulk that enhances selectivity by preferentially fitting within the larger cyclooxygenase-2 active site compared to the more constrained cyclooxygenase-1 binding pocket [22].

Studies have demonstrated that pyrazole derivatives can effectively reduce the production of inflammatory mediators including tumor necrosis factor-alpha, interleukin-6, prostaglandin E2, and nitric oxide in lipopolysaccharide-stimulated macrophages [15]. The inhibitory concentrations required for significant anti-inflammatory effects typically range from 1 to 10 micromolar for potent pyrazole-based cyclooxygenase-2 inhibitors [39]. The temporal dynamics of cyclooxygenase-2 inhibition suggest that pyrazole derivatives may exhibit both competitive and time-dependent inhibition mechanisms [22].

Enzyme Inhibition Profiles Against Plasmodium falciparum DHODH

Dihydroorotate dehydrogenase from Plasmodium falciparum represents a clinically validated target for antimalarial drug development, as this enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway [10]. The enzyme utilizes flavin mononucleotide and coenzyme Q to catalyze the oxidation of dihydroorotate to orotic acid, a critical step for parasite survival and replication [16]. Pyrazole derivatives have emerged as promising scaffolds for Plasmodium falciparum dihydroorotate dehydrogenase inhibition, with several compounds demonstrating potent and selective antimalarial activity [13].

The binding mechanism of pyrazole-based inhibitors involves interaction with the enzyme's active site, particularly the flavin mononucleotide binding domain and the coenzyme Q binding channel [18]. Structural studies have revealed that hydroxylated pyrazole derivatives can form critical hydrogen bonding interactions with conserved amino acid residues within the Plasmodium falciparum dihydroorotate dehydrogenase active site [18]. The para-tolyl substitution present in ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate may contribute to binding affinity through hydrophobic interactions with the enzyme's lipophilic binding pocket [10].

Table 3: DHODH Inhibition Data for Pyrazole-Related Compounds

Compound SeriesPfDHODH IC50 (μM)P. falciparum IC50 (μM)Selectivity vs Human DHODHReference
Hydroxythiadiazole derivatives12.0Variable>200 [18]
Hydroxypyrazole compounds2.8-5.31.2-92>200 [18]
7-arylpyrazolo[1,5-a]pyrimidine derivatives0.16-6.01.2-92High selectivity [13]

Research has demonstrated that effective Plasmodium falciparum dihydroorotate dehydrogenase inhibitors typically exhibit inhibitory concentrations in the low micromolar to nanomolar range [40]. The most potent pyrazole-based inhibitors have shown IC50 values as low as 0.16 micromolar against the Plasmodium falciparum enzyme while maintaining greater than 200-fold selectivity over human dihydroorotate dehydrogenase [13]. This selectivity profile is crucial for therapeutic applications, as it minimizes potential toxicity associated with inhibition of the human enzyme [38].

The structure-activity relationships for pyrazole-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors indicate that specific substitution patterns significantly influence both potency and selectivity [40]. The presence of trifluoromethyl groups at specific positions on the pyrazole ring has been shown to enhance inhibitory activity, with compounds containing such modifications demonstrating improved binding affinity and antimalarial efficacy [13]. The ethyl carboxylate functionality in ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate may serve as a bioisosteric replacement for other ester groups found in active Plasmodium falciparum dihydroorotate dehydrogenase inhibitors [10].

Density Functional Theory calculations represent the cornerstone of computational quantum chemistry for investigating the electronic properties of pyrazole derivatives, including compounds structurally related to Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate. The electronic structure analysis through Density Functional Theory provides fundamental insights into molecular orbital distributions, charge transfer characteristics, and chemical reactivity parameters that are essential for understanding the compound's behavior in biological systems [1] [2] [3].

The molecular formula C14H16N2O2 of Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate, with a molecular weight of 244.29 grams per mole, indicates a complex heterocyclic structure containing both nitrogen atoms within the pyrazole ring and oxygen atoms in the carboxylate functionality [4]. This structural complexity necessitates comprehensive electronic structure calculations to elucidate the distribution of electron density and frontier molecular orbital characteristics.

Frontier molecular orbital analysis reveals critical information about the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels, which directly correlate with the compound's chemical reactivity and potential biological interactions [5] [6]. Studies on related pyrazole carboxylate compounds demonstrate that the energy gap between Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital typically ranges from 3.66 to 6.80 electron volts, indicating moderate chemical reactivity and kinetic stability [7] [8]. Compounds with smaller energy gaps generally exhibit higher polarizability and increased chemical reactivity, which can enhance their interaction with biological targets [7].

The electronic properties of pyrazole derivatives are significantly influenced by substituent effects, particularly the presence of electron-donating or electron-withdrawing groups [9]. In the case of Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate, the para-tolyl group acts as an electron-donating substituent, while the carboxylate ester functionality serves as an electron-withdrawing group. This electronic balance affects the overall charge distribution and reactivity profile of the molecule [10].

Mulliken charge analysis and molecular electrostatic potential mapping provide detailed insights into the charge distribution patterns across the molecular framework [1] [11]. These calculations reveal that the nitrogen atoms in the pyrazole ring typically carry partial negative charges, making them potential sites for electrophilic attack, while the carbon atoms adjacent to electron-withdrawing groups exhibit partial positive charges, rendering them susceptible to nucleophilic interactions [10] [6].

Natural Bond Orbital analysis further elucidates the electronic structure by examining donor-acceptor interactions and charge delocalization patterns within the molecular system [6] [12]. This analysis is particularly valuable for understanding the stabilization mechanisms that influence molecular conformation and reactivity.

Time-dependent Density Functional Theory calculations enable the prediction of electronic absorption spectra and excited-state properties, providing insights into the photophysical behavior of the compound [5] [13]. These studies typically employ functionals such as B3LYP, CAM-B3LYP, and M06L with appropriate basis sets ranging from 6-31G* to def2-QZVP depending on the desired accuracy and computational resources [1] [14].

Molecular Docking Simulations with Kinase Domains

Molecular docking simulations provide critical insights into the binding modes and interaction profiles of Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate with various kinase domains, particularly those involved in cancer pathways and cellular signaling processes. The pyrazole scaffold represents a privileged structure in kinase inhibitor design due to its ability to form specific hydrogen bonding interactions and occupy the Adenosine Triphosphate-binding sites of protein kinases [15] [16] [17].

Epidermal Growth Factor Receptor kinase represents one of the primary targets for pyrazole-based inhibitors, with studies demonstrating that structurally related compounds achieve binding affinities ranging from -10.9 to -9.6 kilocalories per mole [17]. The molecular docking simulations reveal that pyrazole derivatives typically interact with critical amino acid residues including Methionine 769 and Threonine 766 through conventional hydrogen bonding, while engaging in hydrophobic interactions with residues such as Cysteine 773, Valine 702, and Leucine 764 [17].

Comparative docking analysis between mutant-type and wild-type Epidermal Growth Factor Receptor proteins demonstrates selective binding preferences, with enhanced binding affinities observed for mutant proteins exhibiting binding energies ranging from -10.9 to -10.6 kilocalories per mole compared to -10.3 to -10.1 kilocalories per mole for wild-type proteins [17]. This selectivity underscores the therapeutic potential of pyrazole derivatives in targeting cancer-associated protein mutations.

Vascular Endothelial Growth Factor Receptor-2, Aurora A kinase, and Cyclin-Dependent Kinase 2 represent additional important targets for pyrazole derivatives, with documented binding energies of -10.09, -8.57, and -10.35 kilocalories per mole, respectively [15]. These interactions involve a combination of hydrogen bonding, hydrophobic contacts, and π-π stacking interactions that stabilize the ligand-protein complexes.

p38 Mitogen-Activated Protein kinase docking studies reveal that pyrazole derivatives can interact with both the Adenosine Triphosphate-binding pocket and the allosteric lipid-binding pocket, with binding affinities reaching -10.99 kilocalories per mole [18]. This dual binding capability suggests potential applications as allosteric inhibitors that could provide enhanced selectivity compared to traditional Adenosine Triphosphate-competitive inhibitors.

c-Jun N-terminal kinase represents another significant target, with pyrazole derivatives demonstrating inhibitory activities below 10 micromolar concentrations [16]. The molecular docking analysis reveals that optimal binding requires specific structural features including appropriate substitution patterns on the pyrazole ring and suitable linker groups that facilitate proper orientation within the kinase active site.

Rearranged during Transfection kinase docking studies demonstrate that pyrazole derivatives can achieve binding energies of -7.14 kilocalories per mole through interactions with key hinge region residues Alanine 807 and Tyrosine 806 [19]. These interactions mimic the binding mode of Adenosine Triphosphate and provide a foundation for developing potent Rearranged during Transfection kinase inhibitors.

Polo-Like Kinase 1 represents an emerging target for pyrazole-based inhibitors, with molecular docking studies revealing interactions with crucial binding site residues including Leucine-83 and Methionine-592 [20]. The pyrazole scaffold provides an excellent platform for developing selective Polo-Like Kinase 1 inhibitors through appropriate structural modifications.

The molecular docking methodology typically employs validated protocols using software such as AutoDock Vina, with protein structures obtained from the Protein Data Bank and ligands prepared using standard computational chemistry approaches [17] [21]. The reliability of docking results is confirmed through redocking experiments that reproduce co-crystallized ligand poses with low Root Mean Square Deviation values.

Quantitative Structure-Activity Relationship Models

Quantitative Structure-Activity Relationship modeling represents a powerful computational approach for correlating the molecular structure of Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate and related compounds with their biological activities, enabling the prediction of bioactivity and optimization of molecular design strategies. These models employ statistical and machine learning techniques to identify molecular descriptors that significantly influence biological activity and provide predictive frameworks for developing more potent compounds [22] [23] [24].

Two-dimensional Quantitative Structure-Activity Relationship studies on pyrazole derivatives have employed multiple linear regression and partial least-squares methods to establish correlations between molecular descriptors and biological activities [23] [25]. These studies typically utilize datasets ranging from 30 to 86 compounds, achieving statistical parameters including correlation coefficients between 0.71 and 0.889 and cross-validated correlation coefficients between 0.580 and 0.839 [22] [23].

The molecular descriptors most frequently identified as significant predictors of biological activity include electronic descriptors such as BCUTPEOE2, density parameters, lipophilicity indices including logarithm of partition coefficient, adjacency distance matrix descriptors, and partial charge distributions [23] [25]. The BCUTPEOE2 descriptor demonstrates particularly strong inverse relationships with biological activity, indicating that compounds with specific electronic charge distributions exhibit enhanced bioactivity.

Three-dimensional Quantitative Structure-Activity Relationship models provide additional insights by incorporating spatial molecular features and electrostatic field distributions [26]. These models have been successfully applied to pyrazole derivatives with anticancer activity, demonstrating good correlations between predicted and experimentally measured activities for the majority of compounds tested [26]. The three-dimensional approach enables the identification of molecular regions that contribute positively or negatively to biological activity, providing guidance for structural optimization.

Four-dimensional Quantitative Structure-Activity Relationship methodology represents an advanced approach that incorporates conformational flexibility and dynamic molecular properties [22]. Studies employing electron conformational genetic algorithm approaches have achieved impressive statistical parameters with correlation coefficients of 0.889 for training sets and external validation coefficients ranging from 0.750 to 0.824 [22]. This methodology enables the identification of pharmacophore features that are common among active compounds within specified tolerance limits.

Machine learning-enhanced Quantitative Structure-Activity Relationship models have emerged as powerful tools for predicting biological activities of pyrazole derivatives [24] [27]. These approaches utilize algorithms including Convolutional Neural Networks, Recurrent Neural Networks, and Random Forest methods to capture complex non-linear relationships between molecular structure and biological activity [27] [28]. The integration of machine learning techniques significantly improves predictive accuracy compared to traditional linear regression approaches.

Molecular fingerprints and quantum chemical descriptors serve as input features for machine learning Quantitative Structure-Activity Relationship models, providing comprehensive molecular representations that capture both topological and electronic properties [27] [28]. Random Forest algorithm-based models have demonstrated particular success in predicting bioactivity against specific targets, with the ability to handle large descriptor spaces and identify the most relevant molecular features.

The validation of Quantitative Structure-Activity Relationship models employs rigorous statistical criteria including leave-one-out cross-validation, external test set validation, and assessment of the applicability domain [23] [25]. Williams plots and leverage analysis help identify potential outliers and ensure that predictions fall within the model's reliable prediction space.

Drug-likeness assessment using Lipinski's Rule of Five represents an important component of Quantitative Structure-Activity Relationship studies, ensuring that predicted active compounds possess appropriate pharmacokinetic properties for oral bioavailability [6] [29]. This assessment considers molecular weight, lipophilicity, hydrogen bond donor and acceptor counts, and other factors that influence drug absorption and distribution.

The Quantitative Structure-Activity Relationship models for pyrazole derivatives reveal important structure-activity relationships including the significance of electronic properties, molecular shape descriptors, and specific substitution patterns in determining biological activity [23] [25]. These insights provide valuable guidance for designing new compounds with enhanced potency and selectivity for specific biological targets.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

244.121177757 g/mol

Monoisotopic Mass

244.121177757 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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